tert-Butyl (1-(tert-butyl)-5-formyl-1H-pyrazol-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl carbamate” is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Synthesis Analysis
The synthesis of “tert-Butyl carbamate” involves the use of methanesulfonic acid in tetrahydrofuran at 65°C for approximately 3 hours . The reaction mixture is then allowed to cool to ambient temperature. The resulting solids are isolated by filtration to afford the title compound .Molecular Structure Analysis
The molecular formula of “tert-Butyl carbamate” is C5H11NO2 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
“tert-Butyl carbamate” is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical and Chemical Properties Analysis
“tert-Butyl carbamate” is a solid substance . It is soluble in methylene chloride, chloroform, and alcohols . It is slightly soluble in petroleum ether and water . The melting point is between 105-110°C .Scientific Research Applications
Hydrogen Bond Interactions and Crystal Structure
- Interplay of Hydrogen Bonds in Carbamate Derivatives : A study by Das et al. (2016) on two carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, highlights the importance of hydrogen bonds in forming three-dimensional architectures. The research details how these interactions contribute to the crystal packing of molecules, showcasing the structural versatility and potential applications of such compounds in designing new materials (Das et al., 2016).
Organic Synthesis and Reactivity
- 1,3-Dipolar Cycloaddition Reactivity : González et al. (2013) investigated the reactivity of tert-butyl N-ethynyl-N-phenylcarbamate in a 1,3-dipolar cycloaddition reaction. This study provides insights into the regioselectivity of cycloadduct formation and subsequent chemical modifications, demonstrating the compound's utility in synthetic organic chemistry (González et al., 2013).
Material Science and Sensory Materials
- Blue Emissive Nanofibers : Sun et al. (2015) synthesized new benzothiazole-modified carbazole derivatives, revealing how tert-butyl groups influence gel formation and the development of fluorescent sensory materials. This research underscores the potential of tert-butyl carbazole derivatives in detecting volatile acid vapors, highlighting their significance in designing chemosensors and advanced materials (Sun et al., 2015).
Computational Chemistry and Crystallography
- Crystal Structure Prediction : Baias et al. (2013) employed a novel approach combining NMR spectroscopy, crystal structure prediction, and density functional theory to determine the crystal structure of a large drug molecule. This methodology, applied to a compound structurally related to tert-butyl (1-(tert-butyl)-5-formyl-1H-pyrazol-4-yl)carbamate, showcases the evolving landscape of crystallography and its application in drug discovery (Baias et al., 2013).
Mechanism of Action
Mode of Action
It is known that tert-butyl carbamates, a group to which this compound belongs, are often used in the synthesis of various organic compounds, including n-boc-protected anilines . The Boc group is stable towards most nucleophiles and bases .
Biochemical Pathways
Tert-butyl carbamates are often used as intermediates in the synthesis of other compounds, suggesting that they may play a role in various biochemical pathways depending on the final product .
Action Environment
It’s worth noting that the stability of the boc group in tert-butyl carbamates is generally good under a variety of conditions .
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-(1-tert-butyl-5-formylpyrazol-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-12(2,3)16-10(8-17)9(7-14-16)15-11(18)19-13(4,5)6/h7-8H,1-6H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSNAQBMCIBTSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)NC(=O)OC(C)(C)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.